Technical Guide: Physicochemical Profiling and Synthetic Utility of (2E)-4-bromo-1,1,1-trifluorobut-2-ene
Technical Guide: Physicochemical Profiling and Synthetic Utility of (2E)-4-bromo-1,1,1-trifluorobut-2-ene
Executive Summary
(2E)-4-bromo-1,1,1-trifluorobut-2-ene is a highly versatile, fluorinated allylic building block utilized extensively in advanced organic synthesis and drug discovery. The strategic placement of a trifluoromethyl (–CF₃) group adjacent to an allylic bromide provides unique stereoelectronic properties. This makes it an indispensable reagent for the diastereoselective synthesis of fluorinated amino acids, such as the metabolically stable 4',4',4'-trifluoroisoleucine[1]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-validated experimental protocols for indium-mediated allylation.
Physicochemical and Structural Properties
The chemical behavior of (2E)-4-bromo-1,1,1-trifluorobut-2-ene is dictated by the strong electron-withdrawing nature of the –CF₃ group coupled with the excellent leaving group ability of the allylic bromide. The –CF₃ group lowers the HOMO/LUMO energy levels of the alkene, fundamentally altering its reactivity profile compared to non-fluorinated analogs (e.g., crotyl bromide). This electronic modulation enhances its performance in single-electron transfer (SET) processes and metal-mediated oxidative additions[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (2E)-4-bromo-1,1,1-trifluorobut-2-ene |
| CAS Registry Number | 31450-13-2[3] |
| Molecular Formula | C₄H₄BrF₃[4] |
| Molecular Weight | 188.97 g/mol |
| Structural Class | Trifluoromethylated Allylic Halide |
| Predicted Collision Cross Section | Available via CCSbase (m/z adduct dependent)[4] |
| Reactivity Profile | Highly electrophilic; undergoes Barbier-type allylation, Sₙ2/Sₙ2' displacements |
| Storage Conditions | 2–8 °C, protect from light and moisture |
Chemical Reactivity & Mechanistic Pathways
The most prominent application of (2E)-4-bromo-1,1,1-trifluorobut-2-ene is in2[2]. Unlike traditional Grignard reagents, allylindium species generated from this compound are highly tolerant of aqueous environments and unprotected functional groups (such as hydroxyls and amines).
Mechanistic Causality:
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Oxidative Addition: Indium powder undergoes oxidative addition into the C–Br bond. The low first ionization potential of indium (5.8 eV) facilitates this single-electron transfer, forming an allylindium(III) sesquihalide intermediate[2].
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Zimmerman-Traxler Transition State: When reacted with an imine or aldehyde, the reaction proceeds via a rigid, six-membered Zimmerman-Traxler transition state. The –CF₃ group exerts a strong steric and electronic directing effect, forcing the transition state into a specific chair conformation that maximizes diastereoselectivity[1].
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Aqueous Tolerance: The low heterophilicity of indium prevents the rapid hydrolysis of the organometallic intermediate. This allows these reactions to be conducted in aqueous media or biphasic solvent systems, providing a massive advantage for green chemistry and the synthesis of complex, highly functionalized molecules[2].
Mechanistic workflow of Indium-mediated Barbier allylation using the trifluoromethylated reagent.
Experimental Protocols: Diastereoselective Synthesis of Trifluoroisoleucine Precursors
To demonstrate the practical utility of (2E)-4-bromo-1,1,1-trifluorobut-2-ene, the following protocol details the 1 to synthesize a precursor for 4',4',4'-trifluoroisoleucine[1].
Self-Validating Experimental Design: This protocol includes built-in validation steps (TLC monitoring, visual cues, and NMR diastereomeric ratio checks) to ensure the integrity of the stereocenter formation before proceeding to downstream cleavage.
Materials:
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(2E)-4-bromo-1,1,1-trifluorobut-2-ene (1.5 equiv)
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Indium powder (1.5 equiv, 100 mesh)
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Chiral imine derived from (R)-2,3-O-isopropylidene glyceraldehyde (1.0 equiv)
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Solvent: THF/H₂O (1:1 v/v)
Step-by-Step Methodology:
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Preparation of the Active Metal Surface: Weigh Indium powder (1.5 equiv) into an oven-dried, argon-purged round-bottom flask.
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Causality: While Indium is moisture-tolerant, purging with argon prevents unwanted surface oxidation that can retard the initiation of the oxidative addition[2].
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Solvent and Substrate Addition: Add the chiral imine (1.0 equiv) dissolved in THF, followed by the addition of H₂O to create a 1:1 biphasic mixture.
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Causality: The aqueous environment enhances the reaction rate via the hydrophobic effect, driving the organic reactants together and stabilizing the highly ordered transition state[2].
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Addition of the Allylic Bromide: Dropwise add (2E)-4-bromo-1,1,1-trifluorobut-2-ene (1.5 equiv) at room temperature.
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Causality: Dropwise addition controls the exotherm of the Barbier reaction and minimizes homocoupling (Wurtz-type) side reactions of the allylic bromide.
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Reaction Monitoring (Validation Step): Stir the mixture vigorously for 12–15 hours. Monitor the disappearance of the imine via TLC (Hexanes/EtOAc 7:3).
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System Validation: The reaction is self-indicating; the dense indium powder will gradually be consumed, turning the suspension into a cloudy, homogeneous-like solution.
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Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Stereochemical Validation (Critical Step): Analyze the crude mixture via ¹H and ¹⁹F NMR.
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Causality & Validation: The ¹⁹F NMR is highly sensitive to the chemical environment of the –CF₃ group and will clearly resolve the anti and syn diastereomers. You must confirm the presence of the major diastereomer (the desired dioxolane intermediate) before proceeding to chromatographic purification[1].
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Downstream Processing: The purified homoallylic amine undergoes amine protection (e.g., Boc₂O) and subsequent oxidative cleavage of the alkene (using RuCl₃/NaIO₄) to yield the carboxylic acid moiety of the trifluoroisoleucine[1].
Applications in Drug Development
The incorporation of the –CF₃ group via (2E)-4-bromo-1,1,1-trifluorobut-2-ene is a highly prized strategy in medicinal chemistry for several reasons:
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Metabolic Stability: Replacing a standard aliphatic side chain (like the sec-butyl group in isoleucine) with a trifluoromethylated analog blocks cytochrome P450-mediated oxidation at the terminal methyl position.
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Lipophilicity and Permeability: The –CF₃ group significantly increases the lipophilicity (LogP) of the resulting peptide or small molecule, enhancing blood-brain barrier (BBB) penetration and cellular uptake.
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Conformational Rigidity: The steric bulk of the –CF₃ group (often compared to an isopropyl group) restricts the rotational degrees of freedom of the molecule, potentially locking it into a bioactive conformation that increases target binding affinity.
Handling, Safety, and Storage
As an allylic bromide, (2E)-4-bromo-1,1,1-trifluorobut-2-ene is a potent alkylating agent and a lachrymator.
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Toxicity: It poses acute toxicity risks via inhalation, dermal contact, and ingestion. It is classified as an eye and skin irritant[3].
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PPE: Must be handled in a certified chemical fume hood using nitrile gloves (double-gloving recommended due to the high permeability of fluorinated solvents) and safety goggles.
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Storage: Store in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent photolytic degradation and moisture-induced hydrolysis of the C–Br bond.
References
- Title: (2E)
- Title: (2e)
- Title: Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews Source: ACS Publications URL
- Title: Product Class 3: Indium Compounds Source: Thieme Connect URL
